Product packaging for Fluorocyclododecane(Cat. No.:CAS No. 61682-09-5)

Fluorocyclododecane

Cat. No.: B14552361
CAS No.: 61682-09-5
M. Wt: 186.31 g/mol
InChI Key: YGLXLZAFMMHICS-UHFFFAOYSA-N
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Description

Fluorocyclododecane is a fluorinated derivative of cyclododecane, a cyclic hydrocarbon of significant interest in conformational studies and materials science. The introduction of fluorine atoms into the cyclododecane ring system introduces powerful conformational constraints and alters the molecule's physical and electronic properties, making it a valuable tool for advanced research . Studies on fluorinated cyclododecanes have shown that the difluoromethylene (CF₂) group has a strong preference to occupy corner positions within the ring's low-energy [3333] square conformation, thereby influencing the molecule's overall three-dimensional shape and stability . This predictable conformational behavior allows researchers to utilize this compound as a model system for investigating transannular interactions and the stereoelectronic effects of fluorine in medium-sized alicyclic rings . The primary research applications of this compound and its derivatives span several fields. In fragrance and flavor chemistry, it serves as a sophisticated building block for developing novel synthetic analogs, where fluorination can fine-tune odor profiles, volatility, and stability without dramatically altering the molecular size . In materials science, cyclododecane is recognized for its role as a volatile, non-toxic binding medium in the fabrication of suspended two-dimensional materials like graphene, enabling ultraclean and high-intactness transfer processes; fluorinated versions may offer modified properties for specialized applications . Furthermore, fluorinated alicyclic compounds are increasingly explored in drug discovery and agrochemistry, where the cyclododecane scaffold can act as a bioisostere or a conformational constraint to optimize the properties of lead compounds . This product is intended for research purposes only in these and other exploratory areas. Please Note: This product is provided strictly 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23F B14552361 Fluorocyclododecane CAS No. 61682-09-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61682-09-5

Molecular Formula

C12H23F

Molecular Weight

186.31 g/mol

IUPAC Name

fluorocyclododecane

InChI

InChI=1S/C12H23F/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2

InChI Key

YGLXLZAFMMHICS-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)F

Origin of Product

United States

Synthetic Methodologies for Fluorocyclododecane

Direct Fluorination Approaches

Direct fluorination methods involve the substitution of a hydrogen atom with fluorine, offering an atom-economical route that avoids pre-functionalization of the substrate.

C(sp³)-H Fluorination Strategies

The direct fluorination of unactivated C(sp³)-H bonds in alkanes like cyclododecane (B45066) represents a formidable challenge in organic synthesis. Recent advances in catalysis have provided novel solutions to this problem.

Photoredox Catalyzed C(sp³)-H Fluorination (e.g., using Selectfluor)

Photoredox catalysis has emerged as a powerful tool for activating strong C-H bonds under mild conditions. beilstein-journals.orgchemrxiv.org These reactions typically employ a photocatalyst that, upon visible-light irradiation, initiates a process leading to C-H bond cleavage. beilstein-journals.org In the context of fluorination, an electrophilic fluorine source, most commonly Selectfluor [1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)], is used to trap a radical intermediate. uni-regensburg.denih.gov The general strategy involves the photocatalyst generating a radical intermediate from the substrate, which then reacts with Selectfluor to form the C-F bond. beilstein-journals.org While this methodology has been successfully applied to a range of substrates, its specific application to cyclododecane requires careful optimization to achieve selective monofluorination. The efficiency of these reactions can be significantly enhanced by additives; for instance, the byproduct of Selectfluor, H-TEDA(BF₄)₂, has been shown to promote reaction rates and yields by altering the aggregation state of the fluorinating agent in solution. uni-regensburg.denih.gov

Vanadium-Catalyzed C(sp³)-H Fluorination

A significant breakthrough in the direct fluorination of alkanes was reported utilizing a simple and commercially available vanadium catalyst. researchgate.netnih.gov Researchers demonstrated that vanadium(III) oxide (V₂O₃) effectively catalyzes the direct fluorination of C(sp³)–H bonds using Selectfluor as the fluorine source. nih.govrsc.org This method is operationally simple, employing a heterogeneous catalyst that can be easily removed by filtration along with the reaction byproducts. researchgate.netnih.gov

When cyclododecane is used as the substrate, the reaction proceeds smoothly at room temperature in anhydrous acetonitrile (B52724) to yield fluorocyclododecane. nih.govrsc.org The reaction is typically degassed via Freeze-Pump-Thaw cycles before being stirred for an extended period to ensure completion. rsc.org This process provides the desired this compound in good yield, demonstrating a practical and efficient method for the direct C-H fluorination of a large, non-benzylic cycloalkane. nih.govrsc.org

Table 1: Vanadium-Catalyzed C(sp³)-H Fluorination of Cyclododecane nih.govrsc.org
CatalystFluorinating AgentSolventTime (h)Yield (%)
Vanadium(III) oxide (V₂O₃)SelectfluorAcetonitrile2465

Electrophilic Fluorination of Cyclic Ketones and Analogues

An alternative pathway to fluorinated cycloalkanes involves the fluorination of functionalized precursors, such as cyclic ketones. Electrophilic fluorination of cyclododecanone (B146445) serves as a method to introduce a fluorine atom onto the carbocyclic ring, typically at the α-position to the carbonyl group. dntb.gov.uaumn.edu This transformation does not directly yield this compound but rather α-fluorocyclododecanone, a key intermediate that would require subsequent reduction of the ketone to produce the target molecule.

The mechanism of electrophilic fluorination of ketones generally involves the formation of an enol or enolate, which acts as the nucleophile. mdpi.com This nucleophilic intermediate then attacks an electrophilic fluorine source, such as reagents with a nitrogen-fluorine (N-F) bond like Selectfluor or N-fluorobenzenesulfonimide (NFSI). wikipedia.org The reaction of the enolate of cyclododecanone with such a reagent results in the formation of α-fluorocyclododecanone. dntb.gov.uamdpi.com

Fluorodehydroxylation Reactions

Fluorodehydroxylation is a substitution reaction where a hydroxyl group is replaced by a fluorine atom. This is a common and reliable method for synthesizing fluoroalkanes from readily available alcohols.

Conversion of Cyclododecanol (B158456) to this compound

The direct conversion of cyclododecanol to this compound requires a reagent that can activate the hydroxyl group, transforming it into a good leaving group, and provide a source of nucleophilic fluoride (B91410). thieme-connect.de The choice of fluorinating agent is critical to the success of the reaction, as competing elimination reactions to form cyclododecene (B75492) are common. thieme-connect.dethieme-connect.de

For instance, the use of poly(4-vinylpyridine polyhydrofluoride) on its own for the reaction with cyclododecanol leads primarily to the elimination product, cyclododecene, with only trace amounts of this compound being formed. thieme-connect.dethieme-connect.de However, modifying the reagent system by using a complex of poly(4-vinylpyridine polyhydrofluoride) with fluorosulfonic acid dramatically shifts the reaction pathway. Under these conditions, the fluorodehydroxylation proceeds effectively, allowing for the isolation of this compound in a substantial yield, alongside a significantly reduced amount of the alkene byproduct. thieme-connect.dethieme-connect.de The polymeric nature of the reagent also facilitates purification, as it can be removed by simple filtration. thieme-connect.de

Table 2: Fluorodehydroxylation of Cyclododecanol thieme-connect.dethieme-connect.de
ReagentProduct(s)Yield (%)
Poly(4-vinylpyridine polyhydrofluoride)This compound (traces), Cyclododecene (30%)Traces (this compound)
Poly(4-vinylpyridine polyhydrofluoride) / Fluorosulfonic acid complexThis compound (60%), Cyclododecene (15%)60 (this compound)
Utilization of Fluoro-λ⁴-sulfane Reagents (e.g., Sulfur Tetrafluoride Derivatives)

One of the most direct methods for synthesizing fluoroalkanes from alcohols is through the use of fluoro-λ⁴-sulfane reagents. thieme-connect.de Sulfur tetrafluoride (SF₄) and its derivatives are potent fluorinating agents capable of converting alcohols and carbonyl compounds into their fluorinated counterparts. wikipedia.orgwikipedia.org SF₄ is a hazardous, corrosive gas, which has led to the development of safer, liquid-phase alternatives like DAST (N,N-diethylaminosulfur trifluoride). wikipedia.orgwikipedia.org

The reaction with alcohols, such as cyclododecanol, proceeds via a fluorodehydroxylation mechanism. thieme-connect.de The alcohol's hydroxyl group is converted into a better leaving group by the sulfane reagent, which is subsequently displaced by a fluoride ion. thieme-connect.de The reaction mechanism is thought to be similar to chlorination with phosphorus pentachloride. wikipedia.org Hydrogen fluoride (HF) is often used as a solvent or catalyst, as it activates the SF₄ reagent. wikipedia.org

Table 1: Fluorodehydroxylation of Cyclododecanol

Reagent Precursor Product Typical Conditions Notes
Sulfur Tetrafluoride (SF₄) Cyclododecanol This compound HF (solvent), high pressure Effective but requires specialized equipment due to the gaseous and toxic nature of SF₄. wikipedia.orgthieme-connect.de
Role of Poly(4-vinylpyridine polyhydrofluoride) and Fluorosulfonic Acid

Poly(4-vinylpyridine polyhydrofluoride) (PVP-HF) serves as a solid, stable, and manageable source of hydrogen fluoride. d-nb.info Poly(4-vinylpyridine) is a polymer that can be loaded with various materials, including hydrogen-bonding organic substances. d-nb.infomdpi.com In its polyhydrofluoride form, it acts as a fluorinating agent, mitigating the hazards associated with handling anhydrous or aqueous HF.

Fluorosulfonic acid (HSO₃F) is a superacid, one of the strongest commercially available acids. nih.govwikipedia.org It is prepared by reacting sulfur trioxide with hydrogen fluoride. wikipedia.orggoogle.com In synthesis, it can act as a powerful catalyst for various reactions, including alkylation and isomerization. wikipedia.org While direct application in a combined system with PVP-HF for this compound synthesis is not extensively documented, their individual properties suggest potential roles. PVP-HF could serve as the fluoride source, while fluorosulfonic acid could act as a potent catalyst to facilitate the fluorination of a suitable precursor, such as cyclododecanol or cyclododecene.

Indirect Synthetic Routes

Indirect routes offer alternative pathways to this compound, often starting from unsaturated cyclododecane derivatives. These methods include the saturation of a fluorinated double bond or the addition of fluorine across an existing double bond.

Hydrogenation of Fluorinated Cycloalkenes (e.g., Difluorocyclodecene Precursors)

Catalytic hydrogenation is a fundamental reaction that reduces carbon-carbon double and triple bonds to saturated alkanes by adding molecular hydrogen (H₂). wikipedia.orgineratec.de This process is highly effective for converting unsaturated compounds into their saturated forms and typically requires a metal catalyst. libretexts.orgchemistrytalk.orglibretexts.org

In the context of this compound synthesis, this method would involve the hydrogenation of a precursor like 1-fluorocyclododecene or a difluorocyclododecene. The reaction adds two hydrogen atoms across the double bond, resulting in the corresponding saturated fluoroalkane. libretexts.org A key advantage is the stereospecificity of the reaction; the hydrogen atoms are delivered to the same face of the double bond (syn-addition) from the surface of the heterogeneous catalyst. libretexts.org Recent advances have demonstrated the rhodium-catalyzed hydrogenation of fluoroarenes to produce all-cis-multifluorinated cycloalkanes, a strategy that could be adapted for large-ring cycloalkenes. nih.govsigmaaldrich.com

Table 2: Catalytic Hydrogenation of Fluorinated Cycloalkenes

Substrate Example Catalyst Product Key Feature
1-Fluorocyclododecene Pd/C, PtO₂, or Ra-Ni This compound Reduction of the C=C bond without cleaving the C-F bond. chemistrytalk.org

Addition Reactions to Unsaturated Cyclododecane Precursors

Hydrofluorination involves the direct addition of hydrogen fluoride (HF) across a double bond. Due to the challenges of handling HF, milder and more manageable reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) are often used. thieme-connect.dedokumen.pub This reagent serves as a nucleophilic fluoride source that is less acidic than HF/pyridine mixtures. thieme-connect.de A combination of Et₃N·3HF and methanesulfonic acid has been shown to be effective for the direct hydrofluorination of certain alkenes, yielding tertiary fluorides. organic-chemistry.org

When N-Chlorosuccinimide (NCS) is used in conjunction with Et₃N·3HF, the reaction typically results in halofluorination. thieme-connect.de Instead of adding H and F, this reaction adds Cl and F across the double bond of cyclododecene. This yields a chlorothis compound intermediate. The reaction proceeds via an anti-1,2-addition. dokumen.pub To obtain the target this compound from this intermediate, a subsequent reductive dehalogenation step would be necessary to remove the chlorine atom.

Table 3: Addition Reactions to Cyclododecene

Reagents Reaction Type Intermediate Product Stereochemistry
Et₃N·3HF, Methanesulfonic Acid Hydrofluorination This compound Follows Markovnikov's rule for asymmetric alkenes. organic-chemistry.org

Advanced C-F Bond Formation Strategies

Modern organic synthesis has seen the development of sophisticated methods for creating carbon-fluorine bonds, driven by the importance of fluorinated molecules in pharmaceuticals and materials science. nih.gov These advanced strategies offer new potential routes to compounds like this compound.

Electrophilic fluorination is a major area of development, utilizing reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor. numberanalytics.comwikipedia.org These reagents act as a source of an electrophilic "F⁺" equivalent that can react with carbon-centered nucleophiles. wikipedia.org While often used for α-fluorination of carbonyls or fluorination of aromatics, related C-H fluorination methods could potentially be applied directly to a cyclododecane backbone, though selectivity can be a challenge. thermofisher.com

Another significant advancement is the use of transition metals, particularly palladium, to catalyze C-F bond formation. nih.govmdpi.com These methods often involve the reductive elimination of Ar-F from an arylpalladium(II) fluoride complex. nih.govpku.edu.cn While primarily developed for aryl fluorides, the principles are being extended to C(sp³)–F bond formation, which could eventually provide a catalytic route to fluoroalkanes from appropriately functionalized precursors. rsc.org These catalytic approaches represent the frontier of fluorination chemistry and may offer more efficient and selective syntheses in the future.

Ring-Opening Fluorination in Cyclic Systems

Ring-opening fluorination is a powerful strategy for creating complex, linear fluorinated molecules from simpler cyclic starting materials. nih.gov This deconstructive approach involves the cleavage of a carbon-carbon or carbon-heteroatom bond within a ring system, concurrent with the introduction of a fluorine atom. nih.gov

Detailed Research Findings

A notable example of this methodology is the deconstructive fluorination of saturated nitrogen heterocycles, such as piperidines and pyrrolidines. nih.gov This transformation can be mediated by silver salts, which facilitate a two-stage process. Initially, the cyclic amine is oxidized to an iminium ion, which is then trapped by water to form a hemiaminal intermediate. nih.gov In the second stage, this hemiaminal undergoes a homolytic ring-opening, cleaving a C(sp³)–C(sp³) bond to generate a primary radical, which is subsequently trapped by a fluorine atom source like Selectfluor to yield the fluorinated acyclic amine. nih.gov This method has been shown to tolerate various substitution patterns on the piperidine (B6355638) ring, providing acyclic fluorinated amines in moderate to good yields (50-85%). nih.gov

This concept has been extended to other cyclic systems. For instance, a transition-metal-free, aryne-triggered ring-opening fluorination of saturated sulfur heterocycles has been developed. rsc.org This method uses inexpensive potassium fluoride as the fluorine source and proceeds under mild conditions to rapidly synthesize a variety of aliphatic fluoride compounds. rsc.org Another approach involves the ring-opening of monofluorinated epoxides. These epoxides, when treated with reagents like titanium tetrafluoride, undergo a ring-opening process that involves the cleavage of a C-F bond and the formation of a new one, resulting in α-fluorinated ketones in what is formally a 1,2-fluorine shift. cas.cn

The table below summarizes representative examples of ring-opening fluorination on different cyclic systems.

Table 1: Examples of Ring-Opening Fluorination Reactions

Cyclic Substrate Key Reagents Product Type Yield (%) Reference
N-Benzoyl Piperidine Ag₂CO₃, Selectfluor, H₂O Acyclic Fluoroamine 85% nih.gov
3-Methyl-N-Benzoyl Piperidine Ag₂CO₃, Selectfluor, H₂O Acyclic Secondary Alkyl Fluoride 50% nih.gov
Fused Piperidine Derivative Ag₂CO₃, Selectfluor, H₂O Ring-Opened Fluoroamine 43% nih.gov
Cyclic Thioether 2-(Trimethylsilyl)phenyl triflate, CsF, KF Acyclic Thioether Fluoride Good rsc.org
Monofluorinated Epoxide TiF₄ or Pyridine-9HF α-Fluoro Ketone Up to 83% cas.cn

Defluorinative Cross-Coupling Reactions (e.g., Nickel-Catalyzed)

Defluorinative cross-coupling reactions represent an increasingly important method for C-C bond formation, where a robust carbon-fluorine bond is selectively cleaved and replaced. researchgate.net Nickel catalysis has emerged as a particularly effective tool for these transformations, enabling the coupling of organofluorine compounds with various partners. oaepublish.com This strategy is significant because it can utilize abundant poly- or perfluorinated compounds as starting materials to create value-added molecules that may be difficult to synthesize otherwise. rsc.org

Detailed Research Findings

Nickel-catalyzed defluorinative couplings can join fluorinated substrates with electrophiles like alkyl halides or arylboronic acids. nih.govbeilstein-journals.org One such reaction is the reductive cross-coupling of gem-difluoroalkenes with unactivated secondary and tertiary alkyl halides. nih.gov This process creates functionalized monofluoroalkenes with high (Z)-selectivity under mild conditions. nih.gov The success of the reaction hinges on the ability of the nickel catalyst to mediate both C-F bond cleavage and the activation of the alkyl halide coupling partner. nih.gov

In another example, the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids proceeds at room temperature to form 2-arylbenzofurans. beilstein-journals.orgbeilstein-journals.org The mechanism is proposed to involve the formation of a nickelacyclopropane intermediate from the interaction of the 2-fluorobenzofuran with a zero-valent nickel species. beilstein-journals.orgbeilstein-journals.org Subsequent β-fluorine elimination from this intermediate activates the aromatic C-F bond, facilitating the cross-coupling. beilstein-journals.orgbeilstein-journals.org This method demonstrates high functional group tolerance and can be used for orthogonal coupling, where a C-F bond is selectively activated in the presence of a C-Br bond. beilstein-journals.org

The following table presents data from a study on the nickel-catalyzed defluorinative coupling of 2-fluoronaphtho[2,1-b]furan with various arylboronic acids.

Table 2: Nickel-Catalyzed Defluorinative Coupling of 2-Fluoronaphtho[2,1-b]furan with Arylboronic Acids

Arylboronic Acid (Ar in ArB(OH)₂) Catalyst System Product Yield (%) Reference
Phenyl Ni(cod)₂ (10 mol%), PCy₃ (20 mol%), K₂CO₃ 91% beilstein-journals.org
m-Tolyl Ni(cod)₂ (10 mol%), PCy₃ (20 mol%), K₂CO₃ Quantitative beilstein-journals.org
p-Tolyl Ni(cod)₂ (10 mol%), PCy₃ (20 mol%), K₂CO₃ 94% beilstein-journals.org
p-Methoxyphenyl Ni(cod)₂ (10 mol%), PCy₃ (20 mol%), K₂CO₃ 87% beilstein-journals.org
p-(Trifluoromethyl)phenyl Ni(cod)₂ (20 mol%), PCy₃ (40 mol%), K₃PO₄ 78% beilstein-journals.org

Fluorine as a Detachable Chemical Handle for Cyclic Compounds

Beyond being a permanent modification, the fluorine atom can be employed as a "detachable chemical handle." rsc.orgrsc.org In this strategic approach, the C-F bond, typically the strongest single bond to carbon and relatively inert, is installed to control reactivity and is later cleaved to achieve a desired molecular structure. researchgate.netacs.org This concept leverages the unique electronic effects of fluorine to influence reaction pathways before the atom is removed. rsc.org The activation of notoriously stable C-F bonds in readily available polyfluorinated compounds has become an emerging theme for manufacturing complex cyclic and heterocyclic skeletons. rsc.orgresearchgate.net

Detailed Research Findings

The use of fluorine as a detachable handle is predicated on the ability to selectively functionalize a C-F bond. rsc.org While C-F bonds are robust, their activation can be achieved under specific catalytic conditions, transforming them from a point of stability to a site of reactivity. researchgate.net This strategy allows for the synthesis of oligofluorinated or non-fluorinated cyclic compounds from perfluorinated starting materials. rsc.org The distinctive effects of the remaining fluorine atoms are often the linchpin for controlling the selectivity of these transformations. rsc.orgrsc.org

For example, the straight activation of multiple C-F bonds in polyfluorine-containing compounds (PFCs) can be followed by transformations that lead to the assembly of complex cyclic structures. rsc.org This process is distinct from simply forming a C-F bond; it involves strategically cleaving it to build molecular complexity. This approach aims to give fluorine a synthetic utility similar to other heteroatoms like sulfur or silicon, which are commonly used as activating or directing groups that are later removed. rsc.org The development of methods for the late-stage functionalization of C-F bonds is particularly valuable for synthesizing complex molecules in a more efficient manner. beilstein-journals.org For a compound like this compound, this principle implies that the fluorine atom could be used to direct a subsequent reaction at a nearby position before being removed via a reductive or eliminative process to yield a specifically substituted cyclododecane derivative.

Reaction Mechanisms in Fluorocyclododecane Synthesis and Transformation

Mechanistic Pathways of Fluorodehydroxylation

The conversion of cyclododecanol (B158456) to fluorocyclododecane, a process known as fluorodehydroxylation, replaces a hydroxyl group with a fluorine atom. The mechanism of this transformation is highly dependent on the choice of fluorinating agent and the reaction conditions, which dictate the competition between different reaction pathways.

Nucleophilic Displacement Mechanisms (S_N1, S_N2)

The substitution of the hydroxyl group can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) nucleophilic substitution mechanism.

The S_N2 (Substitution Nucleophilic Bimolecular) pathway involves a single, concerted step where a nucleophile attacks the carbon atom at the same time as the leaving group departs. okstate.edu In the context of fluorodehydroxylation, after the hydroxyl group is activated to form a better leaving group, the fluoride (B91410) ion performs a backside attack on the carbon center. This process results in an inversion of stereochemistry at the reaction site. nih.gov For a primary alcohol, the S_N2 mechanism is generally favored.

The S_N1 (Substitution Nucleophilic Unimolecular) pathway is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. bingol.edu.tr This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a mixture of stereoisomers (racemization) if the carbon center is chiral. okstate.edu Tertiary alcohols typically react via the S_N1 mechanism due to the stability of the resulting tertiary carbocation. bingol.edu.tr For secondary alcohols like cyclododecanol, both S_N1 and S_N2 pathways are possible, and the predominant mechanism can be influenced by the reaction conditions. bingol.edu.tr

MechanismKey FeaturesStereochemical OutcomeFavored by
S_N1 Two-step process, involves carbocation intermediate.Racemization / Mixture of stereoisomers.Tertiary and secondary substrates, polar protic solvents.
S_N2 One-step (concerted) process.Inversion of configuration.Methyl and primary substrates, polar aprotic solvents.

Role of Intermediates (e.g., Alkoxysulfur Fluorides)

Common deoxyfluorination reagents, such as diethylaminosulfur trifluoride (DAST), operate by first converting the alcohol's hydroxyl group into a better leaving group. wikipedia.orgwvu.edu The reaction of cyclododecanol with DAST initially forms an alkoxyaminosulfur difluoride intermediate. wikipedia.org This intermediate is key to the subsequent nucleophilic substitution step.

The C-O bond of this intermediate is now activated, and the fluoride ion, which can be delivered from the reagent itself, acts as the nucleophile. The displacement of the leaving group can then proceed via either an S_N1 or S_N2 pathway, depending on the substrate's structure. wikipedia.org For a secondary alcohol like cyclododecanol, the formation of a secondary cyclododecyl carbocation is possible, suggesting a potential S_N1 route.

Investigation of Side Reactions (Elimination, Group Shifts, Neighboring-Group Participation)

The synthesis of this compound via fluorodehydroxylation is often complicated by several side reactions that can lower the yield of the desired product.

Elimination: Elimination reactions are a common competing pathway to nucleophilic substitution, leading to the formation of cyclododecene (B75492). siue.edulibretexts.org The fluoride ion can act as a base, abstracting a proton from a carbon atom adjacent to the carbon bearing the leaving group. libretexts.org This is particularly prevalent in E1 reactions, which proceed through the same carbocation intermediate as S_N1 reactions. siue.edu For tertiary halogenoalkanes, elimination is often the main reaction pathway. libretexts.org The choice of solvent and the concentration of the base can be used to favor either substitution or elimination. libretexts.org

Group Shifts: If the reaction proceeds through an S_N1 mechanism, the intermediate carbocation can undergo rearrangement to form a more stable carbocation. masterorganicchemistry.com This can occur via a hydride shift, where a hydrogen atom with its pair of electrons moves from an adjacent carbon to the positively charged carbon. libretexts.org In medium-sized rings, such as the cyclododecyl cation, transannular hydride shifts are a known possibility, where a hydride is transferred from a non-adjacent carbon atom across the ring. rsc.orgsemanticscholar.org Such rearrangements would lead to the formation of isomeric fluorinated products rather than the expected this compound.

Neighboring-Group Participation: While less common for an unsubstituted cycloalkane, if there are suitable functional groups on the cyclododecane (B45066) ring, they can participate in the reaction. This involves the neighboring group acting as an internal nucleophile, attacking the reaction center to form a cyclic intermediate. Subsequent attack by an external nucleophile (fluoride) opens this intermediate, often with retention of stereochemistry.

Photocatalyzed C(sp³)-H Fluorination Mechanisms

A more direct route to this compound involves the selective fluorination of a C(sp³)–H bond in cyclododecane using photocatalysis. This approach avoids the need for a pre-existing functional group like a hydroxyl group.

Radical Cation Formation and Fluorination Pathways

In many photocatalytic C–H fluorination reactions, the mechanism is initiated by a single-electron transfer (SET) from the alkane substrate to the photoexcited catalyst. This generates a substrate radical cation. Subsequent deprotonation of this radical cation by a weak base produces a carbon-centered radical. This alkyl radical is then trapped by a fluorine source, such as Selectfluor, to yield the final fluorinated product.

The general steps are outlined below:

Photoexcitation: The photocatalyst absorbs light, promoting it to an excited state with increased oxidizing power.

Electron Transfer: The excited photocatalyst abstracts an electron from the cyclododecane, forming a cyclododecane radical cation.

Deprotonation: A base removes a proton from the radical cation, generating a neutral cyclododecyl radical.

Fluorine Atom Transfer: The cyclododecyl radical reacts with a fluorine atom source to form the C-F bond, yielding this compound.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step of a reaction. wikipedia.org This is achieved by comparing the reaction rate of the normal substrate (containing C-H bonds) with that of its deuterated analog (containing C-D bonds). The KIE is expressed as the ratio of the rate constants (kH/kD). wikipedia.org

A primary KIE greater than 1 (kH/kD > 1) is observed when the C-H bond is broken during the rate-determining step. epfl.ch This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger, requiring more energy to break. A significant primary KIE in the photocatalytic fluorination of cyclododecane would suggest that the deprotonation of the radical cation (C-H bond cleavage) is the rate-limiting step. scispace.com

A KIE value close to 1 suggests that the C-H bond is not broken in the rate-determining step. researchgate.net In this context, it would imply that the initial single-electron transfer from cyclododecane to the photocatalyst is the slowest step, and the subsequent deprotonation is a rapid process.

The interpretation of KIE values provides crucial insight into the energy landscape of the reaction and helps to distinguish between possible mechanistic pathways. researchgate.netosti.gov

Observed KIE (kH/kD)InterpretationImplication for Rate-Determining Step
> 1 (Significant)Primary Kinetic Isotope EffectC-H bond cleavage is involved in the rate-determining step.
≈ 1No significant primary KIEC-H bond cleavage occurs after the rate-determining step.

Electrophilic Fluorination Mechanisms (e.g., with Selectfluor)

The direct fluorination of cyclododecanone (B146445), a common precursor to this compound, is often achieved using electrophilic fluorinating agents, with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, being a prominent reagent. The mechanism of electrophilic fluorination is a subject of ongoing discussion in the scientific community, with evidence supporting both S(_N)2 and single-electron transfer (SET) pathways. The operative mechanism can be influenced by the substrate, the reaction conditions, and the specific electrophilic fluorinating agent employed.

In the context of fluorinating ketones like cyclododecanone, the reaction is predicated on the formation of a nucleophilic enol or enolate intermediate, which then attacks the electrophilic fluorine source.

Ketones bearing α-hydrogens, such as cyclododecanone, exist in equilibrium with their corresponding enol tautomers. This equilibrium, known as keto-enol tautomerism, is fundamental to the α-functionalization of ketones. Generally, the keto form is thermodynamically more stable and predominates at equilibrium. However, the enol, despite being present in small concentrations, is a key reactive intermediate in many reactions, including electrophilic fluorination.

The conversion of the keto form to the enol form, or enolization, can be catalyzed by either acid or base.

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen of cyclododecanone is protonated, forming an oxonium ion. This protonation increases the acidity of the α-hydrogens. A weak base, such as the solvent or the conjugate base of the acid catalyst, can then deprotonate the α-carbon, leading to the formation of the enol.

Base-Catalyzed Enolization: A base can directly remove an α-hydrogen from cyclododecanone to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol.

The rate of enolization and the stability of the resulting enol in cyclic systems like cyclododecanone are influenced by ring size and conformation. Large rings such as the 12-membered ring of cyclododecanone possess significant conformational flexibility, which can affect the orbital overlap required for enolization and the stability of the endocyclic double bond in the enol form.

The electrophilic fluorination of cyclododecanone with Selectfluor proceeds via the reaction of the enol or enolate form of the ketone with the electrophilic fluorine atom of the reagent.

Monofluorination Pathway:

The generally accepted mechanism for monofluorination involves the following steps:

Enolization: Cyclododecanone undergoes acid or base-catalyzed enolization to form its enol or enolate tautomer.

Nucleophilic Attack: The electron-rich double bond of the enol (or the negatively charged α-carbon of the enolate) acts as a nucleophile and attacks the electrophilic fluorine atom of Selectfluor.

Formation of Fluorinated Ketone: A fluorine atom is transferred to the α-carbon of the cyclododecanone ring, and the C=C double bond is broken. Subsequent loss of a proton from the oxygen atom (in the case of the enol pathway) regenerates the carbonyl group, yielding α-fluorocyclododecanone.

The reaction is typically regioselective, with the fluorine atom being introduced at the α-position to the carbonyl group.

Difluorination Pathway:

The introduction of a second fluorine atom at the same α-carbon to form α,α-difluorocyclododecanone is a more complex process. After the initial monofluorination, the resulting α-fluorocyclododecanone is less prone to enolization than the starting ketone due to the electron-withdrawing effect of the fluorine atom, which decreases the acidity of the remaining α-hydrogen.

However, under forcing conditions or with a stoichiometric excess of the fluorinating agent, difluorination can occur. The proposed pathway for difluorination is analogous to that of monofluorination:

Enolization of Monofluorinated Ketone: The α-fluorocyclododecanone undergoes enolization, which is slower than that of the unfluorinated ketone.

Nucleophilic Attack: The resulting enol or enolate attacks a second molecule of Selectfluor.

Formation of Difluorinated Ketone: A second fluorine atom is introduced at the α-position, yielding α,α-difluorocyclododecanone.

It is important to note that controlling the degree of fluorination (mono- vs. di-) can be a significant synthetic challenge. Reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents must be carefully controlled to achieve the desired product.

Table 1: Mechanistic Pathways in Electrophilic Fluorination

Step Acid-Catalyzed Enolization Base-Catalyzed Enolization Fluorination
1 Protonation of the carbonyl oxygen.Deprotonation of the α-carbon.Formation of the enol/enolate.
2 Deprotonation of the α-carbon.Protonation of the enolate oxygen.Nucleophilic attack on Selectfluor.
3 --Formation of the C-F bond.

C-F Bond Activation and Functionalization Mechanisms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation for further functionalization a formidable challenge. However, various strategies have been developed to cleave the C-F bond in fluoroalkanes, which can be broadly categorized into reductive and oxidative methods, as well as nucleophilic substitution.

Reductive Defluorination:

Reductive methods involve the transfer of electrons to the C-F bond, leading to its cleavage. This can be achieved using strong reducing agents or through electrochemical and photochemical methods. For this compound, a plausible reductive defluorination mechanism could involve:

Single-Electron Transfer (SET): A potent reducing agent donates an electron to the this compound molecule, forming a radical anion.

Fluoride Elimination: The radical anion undergoes rapid elimination of a fluoride ion (F) to generate a cyclododecyl radical.

Radical Quenching: The cyclododecyl radical can then be trapped by a hydrogen atom source or other radical traps to yield cyclododecane or a functionalized derivative.

Nucleophilic Substitution:

While the C-F bond is generally resistant to nucleophilic attack due to the high electronegativity of fluorine and the strength of the bond, nucleophilic substitution can occur under specific conditions, particularly if there are activating groups present or if highly reactive nucleophiles are employed. In the case of this compound, a direct S(_N)2 displacement of the fluoride ion is challenging but might be facilitated by strong, soft nucleophiles. An S(_N)1-type mechanism is also conceivable if a carbocation can be stabilized at the carbon bearing the fluorine, although this is generally disfavored for simple fluoroalkanes.

The functionalization of this compound via C-F bond activation opens avenues to a range of other cyclododecane derivatives. The choice of method for C-F bond activation will depend on the desired transformation and the compatibility of the reagents with other functional groups that may be present in the molecule.

Advanced Spectroscopic Characterization of Fluorocyclododecane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For fluorocyclododecane, a combination of ¹⁹F, ¹H, and ¹³C NMR, along with more specialized techniques, provides a comprehensive analytical picture.

¹⁹F NMR for Fluorine Atom Detection and Quantitation

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for the direct detection and quantification of fluorine atoms within a molecule. foodb.ca Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides strong, clear signals. foodb.ca The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, which minimizes signal overlap and facilitates straightforward spectral interpretation. spectroscopyonline.com

In the case of this compound, the ¹⁹F NMR spectrum is characterized by a distinct signal corresponding to the single fluorine atom. Research has reported the ¹⁹F NMR chemical shift for 1-fluorocyclododecane to be a multiplet at approximately -166.4 ppm when referenced to an internal standard in deuterated chloroform (B151607) (CDCl₃). This chemical shift value is characteristic of a fluorine atom attached to a secondary alkyl carbon. wikipedia.org The multiplicity of the signal arises from spin-spin coupling with neighboring protons.

The integration of the ¹⁹F NMR signal allows for the precise quantitation of the fluorinated species in a sample, which is particularly useful for determining reaction yields and purity. massbank.eu

Table 1: Representative ¹⁹F NMR Data for this compound
CompoundSolventChemical Shift (δ)MultiplicityReference
1-FluorocyclododecaneCDCl₃-166.4multiplet wikipedia.org

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be complex due to the large number of chemically similar methylene (B1212753) (-CH₂-) protons in the twelve-membered ring. The spectrum would primarily consist of a broad multiplet in the alkane region (typically 1.2-1.8 ppm). The proton on the carbon bearing the fluorine atom (the -CHF- proton) would appear as a distinct, downfield-shifted multiplet due to the strong deshielding effect of the electronegative fluorine atom. This signal would also exhibit a large two-bond coupling constant (²JH-F) on the order of 40-50 Hz, a characteristic feature of geminal H-F coupling.

For comparison, the ¹H NMR spectrum of the parent compound, cyclododecane (B45066), shows a sharp singlet at approximately 1.37 ppm in CDCl₃, indicating the magnetic equivalence of all 24 protons at room temperature due to rapid conformational averaging. cas.cnchemicalbook.com The introduction of the fluorine atom in this compound breaks this symmetry, leading to a more complex splitting pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. libretexts.org In the proton-decoupled ¹³C NMR spectrum of this compound, the carbon atom directly bonded to the fluorine atom (C-F) would exhibit a signal at a significantly downfield chemical shift compared to the other ring carbons, typically in the range of 80-95 ppm. This is due to the strong electron-withdrawing nature of fluorine. Furthermore, this carbon signal would be split into a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large (160-250 Hz). magritek.com The other eleven carbon atoms of the cyclododecane ring would appear as a series of signals in the aliphatic region (around 20-40 ppm). nih.gov

In contrast, the ¹³C NMR spectrum of cyclododecane displays a single peak at approximately 24.5 ppm in CDCl₃, again reflecting the high symmetry of the molecule. cas.cnnih.gov The introduction of the fluorine substituent leads to a differentiation of the carbon environments.

Table 2: Expected ¹H and ¹³C NMR Data for this compound based on Cyclododecane Data and Known Substituent Effects
NucleusExpected Chemical Shift (δ)Expected Multiplicity & CouplingBasis of Estimation
¹H (-CH F-)~4.5 - 5.0 ppmdoublet of multiplets (²JH-F ≈ 45 Hz)Downfield shift due to F; large geminal H-F coupling
¹H (-CH ₂-)~1.2 - 1.8 ppmcomplex multipletsStandard alkane region
¹³C (-C F-)~80 - 95 ppmdoublet (¹JC-F ≈ 170 Hz)Strong deshielding by F; large one-bond C-F coupling
¹³C (-C H₂-)~20 - 40 ppmsinglets (in decoupled spectrum)Typical aliphatic carbon region

Diffusion Ordered Spectroscopy (DOSY) for Aggregate Investigations

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. scispace.com This method is particularly useful for studying non-covalent interactions, aggregation, and determining the size of molecules in solution. researchgate.netresearchgate.net In a DOSY experiment, larger molecules diffuse more slowly and thus exhibit smaller diffusion coefficients compared to smaller molecules. scispace.com

In-situ Illumination-NMR Spectroscopy for Reaction Monitoring

In-situ illumination NMR spectroscopy is an advanced technique that allows for the real-time monitoring of photochemical reactions directly within the NMR spectrometer. jove.com This is achieved by introducing a light source, such as an LED or a laser, via an optical fiber into the NMR tube. jove.com This method is invaluable for studying reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms of light-induced processes. jove.comculturalheritage.org

The synthesis of this compound can be achieved through photocatalytic C-H fluorination reactions. culturalheritage.org In-situ illumination NMR would be an ideal tool to monitor the progress of such a reaction. By acquiring time-resolved NMR spectra (¹H or ¹⁹F) during the irradiation, one could track the consumption of the starting material (cyclododecane) and the formation of the this compound product. This would provide detailed kinetic profiles and could help to identify any short-lived intermediates or side-products that might not be observable by conventional ex-situ analysis. culturalheritage.org Studies on similar photocatalytic fluorination reactions have demonstrated the power of this technique in understanding reaction induction periods and the role of various additives. jove.comculturalheritage.org

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. culturalheritage.org

The IR spectrum of this compound would be dominated by the characteristic vibrations of the C-H and C-C bonds of the cycloalkane ring. The most significant features would be:

C-H stretching vibrations: Strong absorptions in the region of 2850-2950 cm⁻¹, typical for saturated alkanes. culturalheritage.org

C-H bending vibrations: Absorptions around 1465 cm⁻¹ (scissoring) and 1350 cm⁻¹ (wagging). culturalheritage.org

The most diagnostic peak for this compound would be the C-F stretching vibration . This bond typically gives rise to a strong absorption in the fingerprint region of the spectrum, generally between 1000 and 1360 cm⁻¹. spectroscopyonline.comwikipedia.org For monofluorinated alkanes, this band is often found in the 1000-1110 cm⁻¹ range. wikipedia.org The exact position is sensitive to the molecular environment. The IR spectrum of the parent cyclododecane shows characteristic alkane C-H stretches and bends, but lacks any absorption in the C-F stretching region. culturalheritage.org

Table 3: Key IR Absorption Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (alkane)2850 - 2950Strong
C-H Bend (alkane)~1465Medium
C-F Stretch1000 - 1110Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₁₂H₂₃F), the exact mass can be calculated and compared with the experimentally determined value. High-resolution mass spectrometry using electrospray ionization (ESI) has reported the [M+Na]⁺ adduct for this compound, with a calculated m/z of 195.1454 and a found value of 195.1463, confirming the elemental composition. wikipedia.org

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern would likely involve the loss of a fluorine atom (M-19) or small neutral molecules like ethylene (B1197577) (C₂H₄), which is a common fragmentation pathway for cyclic alkanes. jove.com The mass spectrum of cyclododecane, for comparison, shows a prominent molecular ion at m/z 168 and a fragmentation pattern dominated by the loss of successive C₂H₄ units. nih.govmassbank.eu The fragmentation of fluorocarbons often results in the formation of stable perfluorinated cations. wikipedia.org

Table 4: High-Resolution Mass Spectrometry Data for this compound
IonCalculated m/zFound m/zTechniqueReference
[C₁₂H₂₃FNa]⁺195.1454195.1463HRMS-ESI⁺ wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Stark Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. shu.ac.ukazooptics.com The absorption of this radiation corresponds to the excitation of outer electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The resulting spectrum is a plot of absorbance versus wavelength, which can provide information about the electronic structure of a molecule, particularly the presence of chromophores (light-absorbing functional groups). azooptics.comlibretexts.org

For this compound, which is a saturated cycloalkane, the primary electronic transitions are from sigma (σ) bonding orbitals to sigma antibonding (σ) orbitals. These σ → σ transitions require high energy and thus occur at short wavelengths, typically in the far-UV region below 200 nm. libretexts.org As standard laboratory UV-Vis spectrophotometers operate from approximately 200 nm to 800 nm, significant absorption peaks for this compound are not expected in a typical scan. The presence of the fluorine atom does not introduce a chromophore that absorbs in the near-UV or visible range.

The Electronic Stark Effect describes the shifting and splitting of spectral lines in response to an external electric field. potentiometricprobes.com In the context of UV-Vis spectroscopy, this manifests as a change in the absorption spectrum. This effect is the principle behind electrochromic dyes, which are used as probes to measure electric potential changes, for instance, across cell membranes. potentiometricprobes.com While not a primary method for routine analysis of this compound's structure, subjecting the compound to a strong electric field could induce Stark shifts in its far-UV absorption bands, providing insight into its polarizability and electronic properties in an electrostatic environment.

Hypothetical UV-Vis Spectroscopy Data for this compound

The following table illustrates the typical data generated by a UV-Vis experiment. For a compound like this compound, significant peaks would likely only be observable in the vacuum UV range.

ParameterValueInterpretation
λmax< 200 nmWavelength of maximum absorbance, corresponding to the σ → σ* electronic transition.
Molar Absorptivity (ε)LowIndicates a low probability of this electronic transition occurring.
SolventHexaneA non-polar solvent that does not interact strongly with the analyte is typically used.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. youtube.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the molecule's specific vibrational modes. youtube.commdpi.com A key advantage of Raman is that it is insensitive to aqueous solutions, making it versatile for various sample environments. nih.gov A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. youtube.com

For this compound, Raman spectroscopy would provide a detailed vibrational fingerprint, allowing for structural confirmation and analysis. Key vibrational modes that would be observed include:

C-F Stretch: A strong, characteristic peak corresponding to the stretching of the carbon-fluorine bond.

C-H Stretches: Vibrations from the methylene (CH₂) groups in the ring.

Ring Vibrations: Complex "breathing" and deformation modes of the twelve-membered carbon ring.

CH₂ Bending/Scissoring/Rocking: Various deformation modes of the methylene groups.

By analyzing the position, intensity, and polarization of these Raman bands, detailed information about the molecular structure and symmetry can be derived.

Hypothetical Raman Spectroscopy Data for this compound

This table presents potential Raman shifts that could be observed for this compound and their assignments to specific molecular vibrations.

Raman Shift (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
~1050 - 1150C-F StretchStrong
~1440 - 1470CH₂ ScissoringMedium
~2850 - 2950C-H Symmetric & Asymmetric StretchesStrong
~800 - 1000C-C Ring Stretching / Breathing ModesMedium-Weak

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique typically integrated into a transmission electron microscope (TEM). It analyzes the energy distribution of electrons that have passed through a thin sample. eels.info As electrons traverse the material, some undergo inelastic scattering, losing a discrete amount of energy characteristic of the atoms they interact with. wikipedia.org This energy loss can be measured to identify the elemental composition, chemical bonding, and electronic properties of the sample at high spatial resolution. dectris.com

EELS spectra are generally divided into two regions:

Low-Loss Region (up to ~50 eV): This region provides information about plasmon excitations and inter/intra-band transitions, which can be used to determine properties like the material's band gap. wikipedia.org

High-Loss Region (Core-Loss): This region shows sharp edges corresponding to the energy required to ionize inner-shell electrons of specific elements. dectris.com The position of these "ionization edges" is unique to each element, allowing for elemental mapping. The fine structure near the edge (Energy-Loss Near-Edge Structure, or ELNES) can provide information about the atom's local chemical environment, such as its oxidation state and coordination.

When applied to this compound, EELS could be used to map the distribution of fluorine and carbon within a sample. Analysis of the Carbon K-edge and Fluorine K-edge would confirm the presence of these elements. Furthermore, the ELNES of the Carbon K-edge could potentially distinguish between carbon atoms bonded to other carbons and the carbon atom bonded to fluorine.

Hypothetical EELS Core-Loss Data for this compound

The table below shows the expected energy-loss edges for the elements in this compound.

ElementEdgeEnergy Loss (eV)Information Provided
CarbonK-edge~285Elemental presence of Carbon. ELNES provides C-F vs C-C bonding information.
FluorineK-edge~685Elemental presence of Fluorine.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. libretexts.org The technique involves directing a beam of X-rays onto a single crystal. The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated, from which the precise positions of all atoms, their chemical bonds, bond lengths, and bond angles can be determined. wikipedia.org

To analyze this compound using this method, a high-quality single crystal of the compound must first be grown. The analysis would yield a wealth of structural information, including:

The exact conformation of the cyclododecane ring in the solid state.

Precise bond lengths (C-C, C-H, C-F) and bond angles.

The arrangement of molecules within the crystal lattice (crystal packing).

Information on any intermolecular interactions, such as weak hydrogen bonds or van der Waals forces.

Data collection is often performed at cryogenic temperatures (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data. caltech.edu

Hypothetical X-Ray Crystallography Data for this compound

This table summarizes the type of crystallographic parameters that would be determined in an X-ray diffraction experiment.

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the crystal.
Unit Cell Dimensionsa = 10.2 Å, b = 5.8 Å, c = 18.5 Å, β = 95.2°Dimensions and angle of the repeating unit that forms the crystal.
Average C-C Bond Length1.54 ÅThe average distance between bonded carbon atoms.
C-F Bond Length1.38 ÅThe distance between the carbon and fluorine atoms.
Resolution0.75 ÅA measure of the level of detail in the electron density map.

Advanced Data Analysis and Interpretation in Spectroscopic Techniques

The raw data obtained from modern spectroscopic instruments is often complex and requires advanced computational analysis for full interpretation. mdpi.comnih.gov These methods are crucial for extracting subtle but significant chemical and structural information.

For UV-Vis and Raman Spectroscopy: Data analysis often involves preprocessing steps like baseline correction to remove background noise and cosmic ray removal in Raman. Peak fitting algorithms are used to deconvolute overlapping peaks, allowing for the quantification of different components or the study of subtle changes in peak shape and position. Chemometric techniques, such as Principal Component Analysis (PCA), can be used to analyze large datasets and identify patterns or classify samples based on their spectral fingerprints. mdpi.com

For Electron Energy-Loss Spectroscopy: Significant data processing is required to subtract the background signal from the core-loss edges. Quantitative elemental analysis is performed by integrating the area under the ionization edge after background removal. dectris.com The interpretation of the near-edge fine structure (ELNES) often relies on comparison with theoretical simulations or reference spectra from known compounds to deduce information about bonding and oxidation states. arxiv.org

For X-Ray Crystallography: The analysis is computationally intensive. It involves indexing the diffraction pattern to determine the unit cell parameters, integrating the intensities of thousands of reflections, and then solving the "phase problem" to generate an initial electron density map. nih.gov This initial model is then refined using least-squares algorithms to improve the fit between the calculated and observed diffraction data, ultimately yielding a highly accurate and detailed molecular structure. wikipedia.org

Computational and Theoretical Studies of Fluorocyclododecane

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a large and flexible molecule like fluorocyclododecane, MD simulations are essential for exploring its conformational landscape.

An MD simulation would involve solving Newton's equations of motion for the atoms of the molecule, allowing it to move and change its conformation over a simulated period. This would reveal the preferred conformations of the this compound ring and the energy barriers between different conformations. The introduction of the fluorine atom is expected to influence the conformational preferences compared to unsubstituted cyclododecane (B45066).

Force Field Development for Fluorinated Systems

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. The accuracy of an MD simulation is highly dependent on the quality of the force field used. fu-berlin.de

Developing accurate force fields for fluorinated compounds has been a challenge in computational chemistry. fu-berlin.de The high electronegativity and unique electronic properties of fluorine require careful parameterization of terms related to electrostatic interactions (like atomic charges) and van der Waals interactions. fu-berlin.deacs.org

The development of a force field for this compound would involve fitting parameters to high-level quantum chemical calculations and/or experimental data. This would include parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions involving the fluorine atom. General force fields like GAFF may provide a starting point, but for high accuracy, a specific parameterization for fluorinated cycloalkanes would be beneficial. fu-berlin.deuq.edu.au

Understanding Fluorine Effects on Molecular Properties

A key application of computational studies on this compound is to gain a fundamental understanding of how a single fluorine atom can alter the properties of a large cycloalkane. Fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity. researchgate.netmdpi.com

Computational studies can systematically investigate these effects. For example, by calculating the electrostatic potential surface, one can visualize how the fluorine atom alters the charge distribution across the molecule, which can impact its interactions with biological macromolecules. fu-berlin.de The effect of fluorine on the molecule's dipole moment can also be readily calculated. Furthermore, simulations can be used to study how fluorination affects the molecule's solubility in different solvents. The introduction of fluorine can lead to complex trends in lipophilicity and aqueous solubility that are influenced by the molecular conformation. researchgate.net

Inductive and Mesomeric Effects of Fluorine

The substitution of a hydrogen atom with fluorine on the cyclododecane ring introduces significant electronic perturbations. These are primarily understood through the concepts of inductive and mesomeric effects, which describe the polarization of electron density within the molecule. wiley-vch.dewikipedia.org

The inductive effect (-I) is the transmission of charge through a chain of atoms via electrostatic induction. wiley-vch.de Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect. nih.gov In this compound, the fluorine atom strongly pulls electron density away from the carbon atom to which it is attached (C1). This effect propagates through the sigma (σ) bonds of the carbon skeleton, though its influence diminishes with distance from the fluorine atom. wiley-vch.de This polarization renders the C1 carbon atom partially positive (δ+) and the fluorine atom partially negative (δ-). wiley-vch.de

The mesomeric, or resonance, effect (+M) involves the delocalization of lone pair electrons into adjacent π-systems. wikipedia.org Fluorine possesses lone pairs that can be donated, classifying it as a +M group. wikipedia.org However, in a saturated aliphatic ring like cyclododecane, there is no conjugated π-system. Therefore, the traditional mesomeric effect is not at play. Instead, a related phenomenon known as hyperconjugation or "no-bond resonance" can occur, where the lone pairs on the fluorine atom interact with the antibonding σ* orbitals of adjacent C-C bonds. This interaction is significantly weaker than the inductive effect of fluorine. stackexchange.com While the +M effect can be substantial in aromatic systems, in saturated systems like this compound, the strong -I effect of fluorine overwhelmingly dominates its electronic character. nih.govstackexchange.com

Electronic EffectDescriptionInfluence in this compoundRelative Strength
Inductive Effect (-I)Withdrawal of electron density through sigma (σ) bonds due to high electronegativity. wiley-vch.deCreates a C(δ+)-F(δ-) dipole and polarizes the carbon backbone. wiley-vch.deStrong
Mesomeric Effect (+M)Donation of lone pair electrons into an adjacent π-system. wikipedia.orgLargely absent due to the lack of a π-system; a very weak hyperconjugation effect may exist. stackexchange.comVery Weak / Negligible

Steric Effects and Conformational Control

The substitution of hydrogen with fluorine not only alters the electronic landscape but also impacts the molecule's three-dimensional structure and conformational preferences. numberanalytics.comwikipedia.org Steric effects arise from the spatial arrangement of atoms and the repulsive forces between their electron clouds when they are in close proximity. wikipedia.org

The fluorine atom is larger than a hydrogen atom (van der Waals radius of ~1.47 Å for F vs. ~1.20 Å for H). While this difference is modest, it introduces steric hindrance that can influence the conformational equilibrium of the flexible twelve-membered cyclododecane ring. wikipedia.org Cyclododecane can adopt several low-energy conformations, and the introduction of a substituent can shift the balance between them.

ParameterHydrogenFluorineImplication for this compound
Van der Waals Radius (Å)~1.20~1.47Increased steric bulk at the substitution site.
Conformational InfluenceMinimal steric hindrance.Can create steric strain (e.g., 1,3-diaxial interactions), influencing the equilibrium between different ring conformations. numberanalytics.comThe molecule will favor conformations that place the fluorine atom in a less sterically hindered position. beilstein-journals.org

Advanced Derivatives and Functionalizations of Fluorocyclododecane

Regioselective and Stereoselective Functionalization

Regioselectivity and stereoselectivity are foundational concepts in the synthesis of complex molecules. mdpi.com Regioselectivity refers to the ability to introduce a functional group at a specific position on a molecule, while stereoselectivity is the preference for the formation of one stereoisomer over others. mdpi.commasterorganicchemistry.com

In the context of fluorocyclododecane, the large, conformationally flexible twelve-membered ring presents a significant challenge for regioselective functionalization. All non-fluorinated carbon atoms are chemically similar C(sp³)–H bonds, making it difficult to target a single position. Modern synthetic methods, such as directed C–H functionalization, offer potential solutions. These strategies often rely on a directing group that positions a catalyst in proximity to a specific C–H bond, enabling its selective conversion. researchgate.net While direct C–H functionalization of simple alkanes is an active area of research, its application to a substrate like this compound would require the development of highly specialized catalytic systems.

Stereoselective functionalization involves controlling the spatial orientation of the incoming group relative to the existing fluorine atom. masterorganicchemistry.com Given that the reaction can create new stereocenters, achieving high stereoselectivity is crucial for producing a single, well-defined product. The stereochemical outcome is often determined by the reaction mechanism and the structure of the substrate and reagents. masterorganicchemistry.comnih.gov For a flexible ring like this compound, the conformational dynamics of the transition state play a critical role in determining which stereoisomer is formed preferentially.

Enantioselective Synthesis of Chiral Fluorocyclododecanes

When a fluorine atom is introduced to the cyclododecane (B45066) ring, a stereocenter is created, meaning this compound is a chiral molecule that exists as a pair of non-superimposable mirror images (enantiomers). In many biological and materials science applications, only one enantiomer exhibits the desired activity, while the other may be inactive or have undesirable effects. libretexts.org Therefore, enantioselective synthesis—the synthesis of a single enantiomer—is of paramount importance. libretexts.orgucm.esrsc.org Several powerful strategies have been developed to achieve this, including the use of asymmetric catalysis, chiral auxiliaries, and chiral pool starting materials.

Asymmetric catalysis is a highly efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. libretexts.orgnsf.gov This field has been recognized with the 2001 Nobel Prize in Chemistry for its impact on modern synthesis. libretexts.orgrsc.org Organocatalysis, which utilizes small, metal-free organic molecules as catalysts, has emerged as a particularly powerful and sustainable pillar of asymmetric catalysis. wikipedia.orgmdpi.comresearchgate.net The development of asymmetric organocatalysis by Benjamin List and David MacMillan was honored with the 2021 Nobel Prize in Chemistry. wikipedia.org

Key strategies in organocatalysis that could be hypothetically applied to the synthesis of chiral fluorocyclododecanes include:

Iminium Catalysis : Chiral secondary amines can react with α,β-unsaturated carbonyl compounds (enones or enals) to form a chiral iminium ion. This activation lowers the LUMO of the substrate, facilitating attack by a nucleophile in a highly face-selective manner. wikipedia.orgmdpi.com A potential route could involve the asymmetric functionalization of a cyclododecenone precursor prior to fluorination and reduction.

Enamine Catalysis : The reaction of a chiral secondary amine with a ketone or aldehyde generates a chiral enamine. This enamine then acts as a nucleophile, reacting with an electrophile (such as a fluorinating agent) from the less sterically hindered face, thereby inducing chirality. nsf.gov

Hydrogen-Bonding Catalysis : Catalysts such as chiral ureas, thioureas, or phosphoric acids can activate substrates through non-covalent hydrogen bonding interactions. nih.gov This mode of activation can bring the reactants together in a well-defined chiral environment, guiding the stereochemical outcome of the reaction. rsc.orgnih.gov

The table below summarizes these primary modes of organocatalytic activation.

Catalysis Mode Catalyst Type Substrate Activation Hypothetical Application
Iminium CatalysisChiral Secondary Amines (e.g., MacMillan catalysts)Forms a chiral iminium ion from an α,β-unsaturated carbonyl, acting as an electrophile activator. mdpi.comAsymmetric conjugate addition to a cyclododecenone precursor.
Enamine CatalysisChiral Secondary Amines (e.g., Proline)Forms a chiral enamine from a ketone or aldehyde, acting as a nucleophile activator. nsf.govAsymmetric α-fluorination of cyclododecanone (B146445).
H-Bonding CatalysisChiral Thioureas, Squaramides, Phosphoric AcidsActivates electrophiles and directs nucleophiles via non-covalent interactions. nih.govEnantioselective ring-opening of an epoxide or fluorination.

An alternative to asymmetric catalysis is the use of a chiral auxiliary . This strategy involves temporarily attaching a chiral molecule to the achiral substrate. wikipedia.org The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in excess. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of stereocontrol. york.ac.uk For this compound synthesis, one could envision attaching a chiral auxiliary (like a chiral oxazolidinone) to a cyclododecane carboxylic acid precursor, performing a diastereoselective fluorination, and then removing the auxiliary.

The chiral pool strategy utilizes naturally occurring chiral compounds, such as amino acids, sugars, or terpenes, as inexpensive and enantiomerically pure starting materials. slideshare.netbaranlab.org The synthesis then proceeds through a series of chemical transformations that preserve the original stereochemistry while building the target molecule. A de novo synthesis starting from a chiral pool molecule could be a viable, albeit lengthy, route to enantiopure functionalized fluorocyclododecanes.

Asymmetric induction specifically during the C-F bond-forming step is a direct and highly attractive strategy. This typically involves the reaction of a prochiral substrate with a fluorinating agent in the presence of a chiral catalyst. researchgate.net Significant progress has been made in the enantioselective α-fluorination of carbonyl compounds. researchgate.netresearchgate.net

A plausible synthetic route could involve the asymmetric fluorination of a cyclododecanone derivative. Using a chiral primary or secondary amine organocatalyst and an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI), the catalyst would form a chiral enamine intermediate in situ. The enamine would then react with the fluorinating agent, with the catalyst's chiral scaffold blocking one face of the enamine and directing the attack of the fluorine electrophile to the other, resulting in an α-fluorocyclododecanone with high enantiomeric excess. researchgate.netresearchgate.net Subsequent reduction of the carbonyl group would yield the target chiral this compound. The development of asymmetric dihydroxylation reactions on fluorinated butenoates provides a precedent for achieving high enantioselectivity in reactions involving fluorinated substrates. beilstein-journals.org

Introduction of Multiple Fluorine Atoms

The synthesis of polyfluorinated cyclododecanes (containing two or more fluorine atoms) is of interest for systematically studying the effects of increasing fluorine content on the molecule's physical and chemical properties. However, introducing multiple fluorine atoms presents considerable synthetic challenges. The strong electron-withdrawing effect of fluorine deactivates the molecule towards subsequent electrophilic fluorination reactions. soton.ac.uk Furthermore, controlling the regio- and stereochemistry of each fluorination event becomes increasingly complex.

Strategies to overcome these challenges could include:

Harsh Fluorinating Agents : Using more reactive fluorinating reagents might be necessary to overcome the deactivating effect of existing fluorine atoms.

Ring-Opening/Ring-Closing Metathesis : A linear, polyfluorinated precursor could be synthesized and then cyclized to form the twelve-membered ring.

Novel Catalytic Methods : Iron-catalyzed reductive coupling reactions have been shown to be effective for the synthesis of some polyfluorinated compounds and could potentially be adapted for this purpose. rsc.org

Fluorous Biphase Systems : Utilizing perfluorinated solvents can sometimes facilitate reactions involving fluorinated compounds. researchgate.net

The synthesis of polyfluorinated carbohydrates offers a useful analogy; researchers in that field face similar challenges of deactivation and have developed specialized glycosylation methods to form bonds adjacent to multiple fluorine atoms. soton.ac.uk

Post-Synthetic Modifications and Derivatization

Post-synthetic modification (PSM) refers to the chemical transformation of functional groups on a pre-formed molecular scaffold. rsc.orgrsc.orgescholarship.org This approach allows for the introduction of functionalities that may not be compatible with the initial ring-forming or fluorination conditions. rsc.org

For this compound, a PSM strategy would involve first synthesizing a derivative that contains a versatile functional handle, such as a vinyl group, an alkyne, an azide, or a thiol. This functionalized this compound could then be subjected to a variety of high-yielding and orthogonal reactions to introduce further complexity. For instance, a vinyl-substituted this compound could undergo a thiol-ene "click" reaction to append thiol-containing molecules, a strategy used effectively in modifying covalent organic frameworks (COFs). nih.gov Similarly, an alkyne-functionalized this compound could be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to attach a wide array of molecules. This modular approach provides a powerful platform for generating a library of diverse this compound derivatives from a common intermediate. chemrxiv.org

Applications of Fluorinated Macrocycles in Advanced Materials and Supramolecular Chemistry

Supramolecular Recognition and Host-Guest Chemistry

Fluorinated macrocycles have emerged as a significant class of host molecules in supramolecular chemistry due to their unique recognition properties. The presence of fluorine atoms can significantly influence the binding affinity and selectivity of a macrocyclic host for specific guest molecules. These interactions are governed by a combination of forces, including hydrophobic and "fluorous" effects, hydrogen bonding, and electrostatic interactions.

The molecular recognition capabilities of fluorinated macrocycles are largely dictated by the unique nature of the carbon-fluorine bond and the collective properties of fluorinated moieties. The high electronegativity of fluorine atoms creates localized dipoles and can lead to non-covalent interactions that are distinct from those observed in non-fluorinated analogs. The selectivity of a fluorinated host for a particular guest is often driven by a combination of size/shape complementarity and specific intermolecular interactions. For instance, the selective binding of fluorinated guest molecules by highly fluorinated cyclodextrins highlights the principle of "like-likes-like" in the fluorous world, where fluorinated phases or domains show a strong affinity for other fluorinated molecules. rsc.org

The recognition process can be highly specific, as demonstrated by the ability of certain fluorinated macrocycles to distinguish between structurally similar guests. This selectivity arises from the precise spatial arrangement of fluorine atoms within the macrocycle, which can create a well-defined binding pocket with specific electronic and steric properties. The unique properties of fluorine can be harnessed to enhance the reaction rate in enzyme-substrate interactions, showcasing a high level of discrimination for fluorinated substrates. nih.govnih.gov

The formation of stable host-guest complexes with fluorinated macrocycles is driven by a variety of non-covalent interactions.

Hydrophobic and Fluorous Effects: While traditional hydrophobic interactions drive the association of nonpolar guests with the nonpolar cavity of a host in an aqueous environment, the presence of fluorine introduces the "fluorous effect." This effect describes the tendency of highly fluorinated molecules to self-associate and to bind preferentially with other fluorinated molecules. This is a key driving force in the formation of host-guest complexes involving fluorinated species. rsc.org

Hydrogen Bonding: Fluorine is a weak hydrogen bond acceptor. However, C-H···F hydrogen bonds can contribute to the stability of supramolecular assemblies. acs.org The introduction of fluorine atoms can also influence the hydrogen-bonding ability of nearby functional groups by altering their acidity or basicity.

Metal-Ligand Interactions: Fluorinated macrocycles can be functionalized with coordinating groups to bind metal ions. The electronic properties of the fluorinated framework can tune the coordination properties of the ligands, affecting the stability and reactivity of the resulting metal complexes. This has potential applications in areas such as responsive MRI contrast agents. rsc.org

Host-Guest SystemPrimary Driving InteractionsResulting Application
Fluorinated Cyclodextrin with Fluorinated GuestFluorous effect, Hydrophobic interactionsSelective molecular recognition
Arylazopyrazole-modified Metal Complex with Fluorinated CyclodextrinMetal-Ligand Interactions, Host-Guest Complexation19F Magnetic Resonance Imaging (MRI) contrast agents rsc.org
Tetrafluoroterphen technologypublisher.comarene (4FTP3) with AnalytesC-H···F hydrogen bondsGas chromatographic separation acs.org

Catalysis

Fluorinated macrocycles have shown promise as catalysts in a range of organic reactions, most notably in phase-transfer catalysis and selective oxidation. Their unique solubility properties and ability to create specific reaction environments contribute to their catalytic efficacy.

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org The phase-transfer catalyst transports a reactant from one phase to another, enabling the reaction to proceed. operachem.com Fluorinated macrocycles can act as effective phase-transfer catalysts due to their ability to encapsulate ions and transport them across phase boundaries. The lipophilicity of the fluorinated exterior of the macrocycle allows it to be soluble in the organic phase, while the polar interior can bind and transport aqueous-soluble anions. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are commonly used as phase-transfer catalysts. wikipedia.orgoperachem.com The use of chiral phase-transfer catalysts can enable enantioselective syntheses. nih.govphasetransfer.com

Selective Oxidation Catalysis:

In selective oxidation reactions, the goal is to oxidize a specific functional group within a molecule without affecting other sensitive groups. Fluorinated macrocycles can act as ligands for metal-based oxidation catalysts. The electron-withdrawing nature of the fluorine atoms can modulate the redox potential of the metal center, thereby tuning its catalytic activity and selectivity. Furthermore, the macrocyclic structure can provide a sterically hindered environment around the active site, which can lead to shape-selective oxidation of substrates.

Catalytic ApplicationRole of Fluorinated MacrocycleExample Reaction
Phase-Transfer CatalysisAnion transport across phase boundariesNucleophilic substitution
Selective OxidationLigand for metal catalyst, tuning of redox potentialAlkane oxidation rsc.org

Materials Science and Nanomaterials

The unique properties of fluorinated macrocycles make them valuable building blocks for the construction of advanced materials and nanomaterials. Their ability to self-assemble into highly ordered structures and their utility in fluorous technologies are of particular interest.

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures. nih.gov Fluorinated macrocycles are excellent candidates for self-assembly due to the strong driving forces of the fluorous effect and other non-covalent interactions. These molecules can self-organize into a variety of supramolecular structures, such as nanotubes, vesicles, and gels. The resulting materials can have applications in areas such as drug delivery, sensing, and nanotechnology. The self-assembly of semifluorinated alkanes into nanoscale toroids has been observed, driven by the incompatibility of the fluorinated and hydrocarbon segments. azonano.com

Fluorous technologies are based on the use of highly fluorinated compounds and their unique solubility properties. A fluorous phase is a third phase that is immiscible with both aqueous and organic phases. This property can be exploited in material design for applications such as surface modification and separations. Fluorinated macrocycles can be used to create surfaces with unique wetting properties (hydrophobic and lipophobic). They can also be used as stationary phases in chromatography for the separation of fluorinated compounds. Fluorous solid-phase extraction (F-SPE) is a technique that utilizes fluorous silica (B1680970) gel for the separation of fluorous-tagged molecules from non-fluorous reactants and reagents. nih.gov

Application in Materials SciencePrincipleExample
Self-AssemblySpontaneous organization driven by fluorous and other non-covalent interactionsFormation of nanotubes, vesicles, and gels
Fluorous TechnologiesUnique solubility of highly fluorinated compoundsSurface modification, fluorous solid-phase extraction (F-SPE) nih.gov

Based on a comprehensive search of available scientific literature, there is no specific research published on the applications of the chemical compound "Fluorocyclododecane" in the field of sensors and molecular probing. Consequently, it is not possible to provide a detailed article with research findings and data tables on this specific subject as requested.

The search for information was conducted using a variety of keywords and databases, but no studies detailing the use of this compound for the development of sensors or as a molecular probe were identified. The scientific community has explored other fluorinated macrocycles for such applications, leveraging the unique properties of fluorine to influence molecular recognition and signaling. However, research on this compound itself in this context appears to be absent from the public domain.

Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline for "," with a specific focus on "8.4. Sensors and Molecular Probing" for this compound, cannot be fulfilled. The lack of primary research data means that any attempt to create such an article would be speculative and would not meet the required standards of scientific accuracy and detail. Similarly, the creation of data tables and a list of mentioned compounds is not feasible as no relevant data or associated compounds were found.

Future Research Directions and Challenges in Fluorocyclododecane Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary hurdle in exploring the chemistry of fluorocyclododecane is the development of efficient, selective, and environmentally benign synthetic methods. Traditional fluorination techniques often require harsh, toxic reagents and lack precise control, which is particularly problematic for large, flexible molecules. criver.com

Future research will likely focus on several key areas:

Catalytic C-H Fluorination: Direct, late-stage fluorination of the cyclododecane (B45066) backbone is a highly desirable but challenging goal. The development of novel transition metal or organocatalysts that can selectively activate and functionalize specific C-H bonds on the cyclododecane ring would be a major breakthrough. ucl.ac.ukmdpi.com This approach would minimize the need for pre-functionalized substrates and reduce waste.

Enzymatic and Biomimetic Fluorination: Nature has evolved fluorinase enzymes capable of forming C-F bonds under ambient conditions. criver.com Research into harnessing these enzymes or developing synthetic mimics could provide highly selective and sustainable routes to this compound derivatives. criver.com

Flow Chemistry and Electrochemical Methods: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters. Electrochemical fluorination, which uses electricity to generate a reactive fluorine species, can provide a safer alternative to traditional reagents. prnewswire.com

Sustainable Fluorine Sources: A significant challenge in fluorine chemistry is the reliance on hydrogen fluoride (B91410), which is produced from fluorspar using corrosive sulfuric acid. criver.comagchemigroup.eu Future methodologies aim to utilize safer and more sustainable fluorine sources, such as recycled fluorochemicals or direct use of metal fluorides like potassium fluoride, potentially activated by novel catalysts. criver.comagchemigroup.eunottingham.ac.uk A recent innovation involves using oxalic acid as a milder alternative to sulfuric acid for extracting fluorine from fluorspar, which could significantly reduce the environmental impact of producing fluorine feedstocks. agchemigroup.eu

Synthetic StrategyAdvantagesKey Challenges
Catalytic C-H FluorinationAtom economy, late-stage functionalizationSite-selectivity on a large, flexible ring
Enzymatic FluorinationHigh selectivity, mild conditionsEnzyme stability and substrate scope
Flow ChemistrySafety, scalability, precise controlInitial setup costs, catalyst leaching
Sustainable Fluorine SourcesReduced environmental impact, safetyReactivity of alternative sources, cost

Exploration of New Reaction Mechanisms and Selectivity Control

The conformational complexity of the cyclododecane ring, combined with the strong inductive effect of fluorine, can lead to unexpected reaction pathways and challenges in controlling selectivity.

Key research directions include:

Understanding Radical Reactions: Many fluorination reactions, particularly those involving C-H activation, proceed through radical intermediates. ucl.ac.uk These reactions are often difficult to control, leading to mixtures of products. Future work will require detailed mechanistic studies to understand and control the regioselectivity and stereoselectivity of radical fluorination on the cyclododecane scaffold.

Substrate and Catalyst Control: The development of sophisticated catalysts that can recognize specific sites on the this compound molecule is crucial for achieving selectivity. ucl.ac.uk This involves designing catalysts that can overcome the subtle differences in reactivity between the various C-H bonds of the large ring.

Neighboring Group Participation: The fluorine atom itself can influence the reactivity of adjacent functional groups. Understanding and harnessing these electronic effects will be key to developing novel transformations and controlling reaction outcomes. Studies on smaller fluorinated cyclohexanes have shown that neighboring aryl groups can participate in deoxyfluorination reactions, leading to rearrangements. core.ac.uk Similar effects could be anticipated and potentially exploited in this compound systems.

Advanced Characterization Techniques for Complex Fluorinated Systems

The unambiguous identification and structural elucidation of this compound isomers and derivatives require sophisticated analytical techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an exceptionally powerful tool for characterizing organofluorine compounds. wikipedia.org Its high sensitivity and wide range of chemical shifts make it highly sensitive to the local electronic environment of the fluorine atom. slideshare.netbiophysics.org Future research will leverage advanced 2D and multidimensional ¹⁹F NMR experiments to probe through-bond and through-space interactions, helping to define the precise conformation and connectivity of complex this compound derivatives. slideshare.net

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of new compounds. nist.govnist.gov The analysis of fluorinated molecules can be complex, but it provides valuable information for identification. nist.govnist.gov High-resolution mass spectrometry (HRMS) will be critical for confirming elemental compositions. nih.gov Recent developments in ionization techniques, such as those that form Na₂F⁺ ions in a plasma afterglow, may offer enhanced sensitivity for detecting and quantifying fluorinated compounds in complex mixtures. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including stereochemistry and conformation. Obtaining suitable crystals of conformationally flexible molecules like this compound can be challenging but is an essential goal for validating structures and understanding intramolecular interactions.

TechniqueInformation ProvidedChallenges for this compound
¹⁹F NMRElectronic environment, connectivity, conformationSpectral complexity with multiple fluorine atoms
Mass SpectrometryMolecular weight, elemental formula, fragmentationInterpreting complex fragmentation patterns
X-ray CrystallographyDefinitive 3D structure, stereochemistryGrowing high-quality single crystals

Theoretical Prediction and Design of this compound Derivatives

Computational chemistry is an indispensable tool for guiding synthetic efforts and understanding the properties of fluorinated molecules. nih.gov

Conformational Analysis: The large cyclododecane ring can adopt numerous low-energy conformations. Computational methods, such as Density Functional Theory (DFT), will be essential to predict the most stable conformations of this compound and its derivatives and to understand how fluorination impacts the conformational landscape. nih.govnih.gov

Predicting Reactivity: Theoretical calculations can be used to model reaction pathways, predict activation energies, and rationalize observed selectivities. researchgate.net This in silico approach can accelerate the discovery of new reactions and catalysts by allowing researchers to screen potential candidates before undertaking extensive experimental work.

Designing Novel Molecules: Computational tools can be used to design this compound derivatives with specific desired properties. nih.gov For example, by calculating properties like lipophilicity, dipole moment, and binding affinity, researchers can prioritize synthetic targets for applications in medicinal chemistry or materials science. vanderbilt.edu

Expanding Applications in Emerging Fields

The unique properties conferred by fluorine suggest that this compound derivatives could find applications in a variety of advanced fields.

Medicinal Chemistry: The introduction of fluorine is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nbinno.compharmacyjournal.orgresearchgate.net The large, relatively lipophilic cyclododecane scaffold, when functionalized with fluorine, could be explored for developing new therapeutic agents. The fluorine atoms could serve to block metabolic degradation or to fine-tune interactions with biological targets. nbinno.comnih.gov

Materials Science: Perfluorinated cycloalkanes, such as perfluorocyclohexane, are known for their high thermal stability and chemical inertness. wikipedia.org These properties make them suitable for use as specialized solvents, heat transfer agents, and components in advanced polymers and coatings. nbinno.comprnewswire.comevitachem.comwikipedia.org Dodecathis compound and its derivatives could exhibit even more robust properties, making them candidates for demanding applications in electronics or aerospace.

Tracer and Imaging Agents: Perfluorocarbons are excellent tracer compounds due to their chemical inertness and the ability to be detected at very low concentrations. wikipedia.org Furthermore, the use of the ¹⁸F isotope is central to Positron Emission Tomography (PET) imaging. nih.gov Synthesizing ¹⁸F-labeled this compound derivatives could open new avenues in medical diagnostics.

Q & A

Q. What are the standard laboratory synthesis routes for fluorocyclododecane, and how can reproducibility be ensured?

this compound is typically synthesized via fluorination of cyclododecane precursors using agents like hydrogen fluoride or electrophilic fluorinating reagents. To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, stoichiometry) meticulously.
  • Use high-purity starting materials and validate product identity through NMR, mass spectrometry (MS), and X-ray diffraction (XRD) .
  • Include detailed experimental protocols in supplementary materials, adhering to guidelines for replicability .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Key ConditionsCharacterization Techniques
Direct Fluorination65–75HF, 50°C, 24h¹⁹F NMR, MS, XRD
Electrophilic Fluorination80–85Selectfluor®, RT, 12hGC-MS, IR, Elemental Analysis

Q. Which spectroscopic techniques are critical for characterizing this compound isomers?

  • ¹H/¹⁹F NMR : Resolves substituent positions and isomer configurations.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Differentiates isomers based on retention times and fragmentation patterns.
  • XRD : Confirms crystal structures for solid-phase isomers. Ensure purity by cross-referencing multiple techniques and reporting detection limits .

Q. How should researchers design experiments to assess this compound’s stability under varying conditions?

  • Use accelerated degradation studies (e.g., elevated temperatures, UV exposure) with HPLC or GC-MS to monitor decomposition products.
  • Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life .
  • Control variables such as humidity and oxygen levels to isolate degradation pathways .

Advanced Research Questions

Q. How can computational modeling complement experimental data in predicting this compound’s reactivity?

  • Employ density functional theory (DFT) to simulate transition states and reaction pathways.
  • Validate models against experimental kinetic data (e.g., activation energies) .
  • Integrate molecular dynamics simulations to predict solvent effects and steric hindrance .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Conduct multi-technique validation (e.g., differential scanning calorimetry, thermogravimetric analysis) under identical conditions.
  • Perform meta-analyses of published data to identify methodological inconsistencies (e.g., heating rates, sample purity) .
  • Use statistical tools (e.g., ANOVA) to quantify variability across studies .

Q. How can isotopic labeling and kinetic studies elucidate reaction mechanisms involving this compound?

  • Incorporate ¹⁸O or deuterium labels to track atom transfer in substitution or elimination reactions.
  • Analyze rate-determining steps using stopped-flow spectroscopy or time-resolved MS .
  • Compare experimental kinetic isotope effects (KIEs) with computational predictions to validate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.